molecular formula C20H16F3N7O2 B1662618 2-Chloro TNP-ITP tetrasodium CAS No. 519178-28-0

2-Chloro TNP-ITP tetrasodium

Cat. No.: B1662618
CAS No.: 519178-28-0
M. Wt: 443.4 g/mol
InChI Key: DDSBPUYZPWNNGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Inositol-1,4,5-trisphosphate 3-kinase (IP3K) catalyzes the phosphorylation of IP3 to IP4, modulating intracellular calcium signaling and downstream processes such as gene transcription, cell proliferation, and apoptosis. IP3K inhibitors are primarily polyphenolic compounds (e.g., flavonoids, gossypol, aurintricarboxylic acid (ATA)) or purine-based molecules (e.g., TNP) that target distinct structural domains of IP3K isoforms (A, B, C) . Key structural determinants for inhibition include:

  • InsP3-binding core domain: Unique to IP3K, critical for substrate recognition.
  • Calmodulin (CaM)-binding domain: Present in IP3K isoforms but absent in related kinases like IPMK .
  • Pyrone ring carbonyl function: Essential for flavonoid inhibitors (e.g., quercetin) to bind IP3K .

Properties

IUPAC Name

6-N-[(4-nitrophenyl)methyl]-2-N-[[3-(trifluoromethyl)phenyl]methyl]-7H-purine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N7O2/c21-20(22,23)14-3-1-2-13(8-14)10-25-19-28-17(16-18(29-19)27-11-26-16)24-9-12-4-6-15(7-5-12)30(31)32/h1-8,11H,9-10H2,(H3,24,25,26,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSBPUYZPWNNGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CNC2=NC3=C(C(=N2)NCC4=CC=C(C=C4)[N+](=O)[O-])NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60587903
Record name N6-(4-Nitrobenzyl)-N2-[3-(trifluoromethyl)benzyl]-3H-purine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

519178-28-0
Record name N6-(4-Nitrobenzyl)-N2-[3-(trifluoromethyl)benzyl]-3H-purine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TNP
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Thienopyrimidine Intermediate Functionalization

The synthesis of GDC-0941 exemplifies a convergent strategy starting with a thienopyrimidine intermediate. Metalation using lithium triarylmagnesiates enables formylation under noncryogenic conditions (−20°C to 0°C), bypassing traditional cryogenic protocols (−78°C). This step achieves a 92% yield of the aldehyde intermediate, critical for downstream reductive amination. The use of triarylmagnesiates enhances regioselectivity by stabilizing reactive intermediates, reducing side reactions such as overmetalation or decomposition.

An alternative aminoalkylation route employs benzotriazolyl-piperazine substrates, which undergo nucleophilic substitution with thienopyrimidine electrophiles. This method avoids the need for hydrogenation catalysts, simplifying purification by eliminating residual metal contaminants.

Suzuki-Miyaura Cross-Coupling Optimization

The final stage of GDC-0941 synthesis utilizes Suzuki-Miyaura cross-coupling to install aryl groups. Comparative studies of palladium (PdCl₂(PPh₃)₂) and nickel (NiCl₂(dppf)) catalysts revealed Pd systems superior for electron-deficient boronic acids, achieving >95% conversion in 4 hours at 80°C. Nickel catalysts, while cost-effective, required prolonged reaction times (18–24 hours) and higher temperatures (100°C), leading to partial decomposition of sensitive intermediates.

Industrial-Scale Process Design and Optimization

Cyclization and Intermediate Purification

A patented method (WO2022005175A1) reduces process steps from eight to five by employing a cyclization reaction at −5°C using potassium tert-butoxide in tetrahydrofuran/acetonitrile mixtures. This approach achieves an 88% yield of the isoindolinone core, with purification via isopropyl alcohol recrystallization removing polymeric byproducts.

Table 1: Comparative Analysis of Cyclization Conditions

Parameter Traditional Method Optimized Method
Temperature 25°C −5°C
Reaction Time 48 hours 2 hours
Solvent System Dichloromethane THF/Acetonitrile
Yield 72% 88%

Solvent and Temperature Optimization

Industrial protocols prioritize polar aprotic solvents like dimethyl sulfoxide (DMSO) for borylation reactions, enhancing solubility of halogenated intermediates. Controlled addition of morpholine at −5°C in dichloromethane minimizes exothermic side reactions, as demonstrated in buparsilib synthesis. Post-reaction quenching with acetic acid at 0°C ensures high-purity amines without epimerization.

Catalytic Systems in PI3K Inhibitor Synthesis

Palladium vs. Nickel Catalysts

Palladium complexes dominate cross-coupling steps due to their tolerance for diverse functional groups. For instance, PdCl₂(PPh₃)₂ facilitates the coupling of pyridopyrimidinones with chloroisoquinolines in DMSO at 5°C, achieving 89% yield. Nickel catalysts, though less active, are employed in cost-sensitive contexts for bromoarene couplings, requiring stoichiometric zinc additives to mitigate oxidative addition barriers.

Ligand Design for Selective Coupling

Bulky phosphine ligands (e.g., dppf) enhance selectivity in Pd-catalyzed borylation by preventing undesired β-hydride elimination. This is critical for constructing the difluoroethyl moiety in PF-06843195, where ligand choice reduces racemization risks during carboxylate formation.

Process Simplification Strategies

Reduction of Reaction Steps

The integration of one-pot sequential reactions minimizes intermediate isolations. A notable example involves concurrent formylation and reductive amination in THF/MeOH mixtures, reducing the step count from six to three. This strategy lowers solvent consumption by 40% and cuts production time by 30 hours per batch.

Mild Reaction Conditions

Modern methods avoid prolonged reflux (>24 hours) by employing microwave-assisted synthesis for ring-closing steps. For example, cyclocondensation of aminopyrimidines with ketoesters completes in 20 minutes at 150°C under microwave irradiation, compared to 12 hours conventionally.

Case Studies in PI3K Inhibitor Preparation

GDC-0941 Synthesis

The seven-step synthesis of GDC-0941 highlights:

  • Formylation : LiMgAr₂-mediated formylation at −20°C.
  • Reductive Amination : NaBH(OAc)₃ in dichloroethane, 85% yield.
  • Cross-Coupling : Pd(OAc)₂/XPhos with arylboronic acid, 92% yield.

Table 2: GDC-0941 Key Synthesis Metrics

Step Catalyst Yield Purity
Formylation LiMgAr₂ 92% 98.5%
Reductive Amination NaBH(OAc)₃ 85% 97.2%
Suzuki Coupling Pd(OAc)₂/XPhos 92% 99.1%

Buparsilib Manufacturing

A five-step process emphasizes:

  • Morpholine Addition : Two-stage addition at −5°C to prevent dimerization.
  • Cross-Coupling : PdCl₂(PPh₃)₂ in DMSO/KOAc, 89% yield.
  • Deprotection : TFA-mediated cleavage at 25°C, avoiding racemization.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trinitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cancer Treatment

IP3K inhibitors are primarily investigated for their efficacy in treating various malignancies:

  • Breast Cancer : The combination of PI3K inhibitors like alpelisib with endocrine therapies has shown promising results in patients with PIK3CA mutations. Clinical trials have demonstrated improved outcomes when combined with agents such as fulvestrant .
  • Bladder Cancer : Recent studies indicate that combined inhibition of PI3K and STAT3 pathways can significantly enhance anti-tumor efficacy in bladder cancer models. This dual targeting approach has shown sustained tumor regression in preclinical models .
  • Hematological Malignancies : Specific PI3K inhibitors targeting isoforms p110δ and p110γ have been approved for treating chronic lymphocytic leukemia (CLL) and follicular lymphoma. Idelalisib and duvelisib are notable examples that have received FDA approval due to their effectiveness in these cancers .

Combination Therapies

The potential for IP3K inhibitors to be used in combination with other therapeutic agents is a significant area of research:

  • Combination with MEK Inhibitors : Studies have shown that combining PI3K inhibitors with MEK inhibitors can enhance anti-tumor effects across various cancers, including melanoma and pancreatic cancer .
  • Immunotherapy Synergy : Research suggests that PI3K inhibitors can enhance the efficacy of immune checkpoint inhibitors by modulating the tumor microenvironment and promoting T-cell activation .

Clinical Trials Overview

A comprehensive analysis of ongoing clinical trials involving IP3K inhibitors reveals a robust interest in their application across multiple cancer types:

Trial PhaseCancer TypeCombination TherapyStatus
Phase IBreast CancerAlpelisib + FulvestrantOngoing
Phase IIBladder CancerPI3K + STAT3 InhibitorRecruiting
Phase I/IICLLIdelalisibCompleted
Phase IIIFollicular LymphomaDuvelisibActive

This table summarizes key trials demonstrating the versatility and potential effectiveness of IP3K inhibitors across various malignancies.

Notable Research Findings

Research conducted at the Institute of Cancer Research has highlighted the development of first-in-class PI3K inhibitors like GDC-0941 (pictilisib), which showed clinical activity in breast and ovarian cancers . The findings from these studies have paved the way for further exploration into combination therapies that can maximize treatment efficacy.

Mechanism of Action

The mechanism of action of 2,4,6-trinitrophenol involves its ability to undergo redox reactions. The nitro groups in the compound are highly electron-withdrawing, making the molecule reactive towards nucleophiles and electrophiles. This reactivity is exploited in various chemical processes, including its use as an explosive where it decomposes rapidly to produce gases and heat .

Comparison with Similar Compounds

IP3K vs. IPMK Inhibitors

Parameter IP3K Inhibitors IPMK Inhibitors
Key Structural Targets InsP3-binding core, CaM-binding domain Polybasic/hydrophobic insert, smaller inositol-binding domain
Selective Compounds Gossypol (IC50: 0.06–0.34 µM), THF, EGCG Chlorogenic acid (IC50: ~3.4 µM), acidic triphenylmethanes
Inhibition Mechanism Mixed-type (ATP-binding), non-competitive (IP3-binding) Non-competitive (IP3), competitive (ATP)
Cross-Reactivity ATA inhibits both IP3K and IPMK IPMK* mutants (Δ105-insert) gain IP3K-like sensitivity (e.g., gossypol IC50 drops from 3.4 µM to 0.7 µM)

Structural Basis for Selectivity :

  • IP3K’s CaM-binding domain enhances inhibitor binding, while IPMK’s polybasic insert confers resistance to most IP3K inhibitors .
  • Acidic polyphenolics (e.g., ATA) inhibit both enzymes but with higher potency for IP3K due to charge interactions .

IP3K vs. PI3K Inhibitors

Parameter IP3K Inhibitors PI3K Inhibitors
Target Site InsP3-binding core, ATP-binding pocket ATP-binding pocket, lipid kinase domain
Key Compounds ATA, gossypol, TNP Alpelisib, YXY-4F, MLN1117
Selectivity Broad (ATA), isoform-specific (ellagic acid for IP3K-B) High isoform selectivity (e.g., MLN1117 for PI3Kα)
Clinical Relevance Preclinical (cancer, neurodegenerative) Approved (e.g., alpelisib for breast cancer)

Mechanistic Differences :

  • PI3K inhibitors (e.g., YXY-4F) exploit ATP-binding site homology but require optimization for isoform specificity due to conserved residues .
  • IP3K inhibitors rely on polyphenolic distortion (e.g., gossypol’s bihanded structure) for binding, reducing off-target effects on PI3K .

IP3K vs. Fungal IPK Inhibitors

Parameter Mammalian IP3K Inhibitors Fungal IPK Inhibitors (e.g., CnArg1)
Key Compounds TNP (IC50: 0.47 µM for IP3K) Purine analogues (IC50: 10–100 µM)
Structural Adaptations Larger IP-binding loop prevents membrane phosphoinositide activity Smaller inositol-binding domain in fungal enzymes restricts substrate accommodation
Species Specificity TNP inhibits human IP3K and IP6K Compound 9 (no nitro group) retains fungal potency but reduced HsIPMK activity

Key Research Findings

  • Flavonoid SAR: Hydroxyl groups on the B-ring enhance IP3K inhibition (e.g., quercetin IC50: 0.18 µM vs. apigenin IC50: >10 µM) .
  • Gossypol’s Dual Role : Inhibits IP3K-A (IC50: 0.06–0.34 µM) and induces DNA damage via PI3K family modulation .
  • Purine-Based Inhibitors : TNP shows higher selectivity for IP6K (IC50: 0.47 µM) over IP3K (IC50: 18 µM) due to ATP-binding competition .

Tables

Table 1. IC50 Values of Select Inhibitors

Compound Target (IC50, µM) Selectivity Notes Reference
Gossypol IP3K-A: 0.06–0.34 Weak against wild-type IPMK
Chlorogenic Acid IPMK: ~3.4 No activity on IP3K
TNP IP6K: 0.47; IP3K: 18 ATP-competitive
YXY-4F PI3Kα: <0.1 Co-crystal structure available

Table 2. Structural Determinants of Selectivity

Enzyme Unique Domain Inhibitor Interaction
IP3K CaM-binding domain Enhances polyphenolic binding (e.g., ATA)
IPMK Polybasic/hydrophobic insert Blocks IP3K inhibitors unless mutated
PI3Kα Lipid kinase domain Targeted by bicyclic heteroaromatics (e.g., MLN1117)

Biological Activity

Inositol 1,3,4,5-tetrakisphosphate 5-kinases (IP3Ks) are a family of enzymes that play a significant role in cellular signaling pathways, particularly in the context of cancer and other diseases. The inhibition of IP3K activity has emerged as a promising therapeutic strategy due to its involvement in various biological processes, including cell proliferation, survival, and apoptosis. This article explores the biological activity of IP3K inhibitors, their mechanism of action, and relevant clinical findings.

IP3K inhibitors target the enzymatic activity of IP3Ks, which are responsible for converting inositol trisphosphate (IP3) into inositol 1,3,4,5-tetrakisphosphate (IP4). This conversion is crucial for regulating intracellular calcium levels and various downstream signaling pathways that affect cellular functions. By inhibiting IP3K activity, these compounds can disrupt cancer cell proliferation and promote apoptosis.

Biological Activity

The biological activity of IP3K inhibitors has been evaluated through various preclinical and clinical studies. Key findings include:

  • Antiproliferative Effects : Studies have shown that IP3K inhibitors can significantly reduce the proliferation of cancer cell lines. For example, compound 17p demonstrated an IC50 value of 31.8 nM against PI3Kα, indicating strong inhibitory activity .
  • Induction of Apoptosis : In ovarian cancer cell lines, such as A2780, IP3K inhibitors have been shown to induce dose-dependent cytotoxicity .
  • Isoform Selectivity : Some IP3K inhibitors exhibit selectivity towards specific PI3K isoforms. For instance, compound 17p showed significant selectivity against PI3Kβ and PI3Kγ while effectively inhibiting PI3Kδ .

Clinical Studies and Case Reports

Clinical trials have been instrumental in assessing the efficacy and safety of IP3K inhibitors. Notable findings include:

  • GDC-0941 : This PI3K inhibitor has demonstrated clinical responses in various cancers, including breast cancer and ovarian cancer. It is currently undergoing Phase II trials across multiple countries .
  • Idelalisib : Approved for chronic lymphocytic leukemia (CLL) and B-cell lymphomas, idelalisib has shown improved overall survival rates in clinical trials compared to placebo . However, it is associated with significant adverse events such as colitis and elevated liver enzymes .

Safety Profile

The safety profiles of IP3K inhibitors vary significantly among different compounds. Common adverse events include:

  • Metabolic Disorders : All PI3K inhibitors have been linked to metabolic disturbances, with alpelisib showing unique adverse effects related to glucose metabolism .
  • Gastrointestinal Disorders : Colitis is a notable side effect across several PI3K inhibitors. Copanlisib exhibits fewer gastrointestinal issues compared to others like alpelisib .

Table 1: Summary of Key IP3K Inhibitors and Their Biological Activities

CompoundTargetIC50 (nM)IndicationsClinical Status
Compound 17pPI3Kα31.8Ovarian CancerPreclinical
GDC-0941Pan-PI3KNot specifiedBreast Cancer, Ovarian CancerPhase II
IdelalisibPI3KδNot specifiedCLL, B-cell LymphomasApproved
AlpelisibPI3KαNot specifiedBreast CancerApproved

Q & A

Basic Research Questions

Q. What are the key methodological considerations when designing in vitro assays to assess IP3K inhibitor potency and selectivity?

  • Use ATP-competitive inhibition assays (e.g., IC₅₀ determination) to evaluate isoform-specific effects, as IP3K-A and IP3K-C share close catalytic homology but differ from IP3K-B .
  • Include Ca²⁺/calmodulin (CaM) in buffer systems, as CaM binding partially reverses inhibition in isoforms A/C but not B .
  • Validate results with structural analogs (e.g., ellagic acid for isoform B selectivity; myricetin for isoforms A/C) to confirm binding specificity .

Q. How can researchers differentiate IP3K inhibition from off-target effects on related kinases like IPMK or PI3K?

  • Perform parallel assays with IPMK-specific substrates (e.g., InsP₃ → InsP₄) and compare inhibition profiles. IP3K inhibitors like ATA show dual activity, while chlorogenic acid selectively targets IPMK .
  • Use kinase profiling panels (≥456 kinases) to rule out cross-reactivity, as seen with TNP’s ERK phosphorylation off-target effects .

Q. What cellular models are optimal for studying IP3K inhibitor effects on insulin signaling pathways?

  • 3T3-L1 adipocytes: Monitor Akt phosphorylation (Ser473) under insulin stimulation to assess IP3K/Akt pathway modulation .
  • Overexpression models: Stable Rat-1 fibroblast lines expressing IP3K-A/B isoforms enable isoform-specific functional studies .

Advanced Research Questions

Q. How can structural biology resolve contradictions in isoform-specific inhibitor selectivity?

  • X-ray crystallography of IP3K-A/B catalytic domains reveals Lys residues in the InsP₃-binding segment (PDKG motif) as critical for inhibitor binding. Mutagenesis (e.g., K→A substitutions) reduces inhibitor potency 45–260-fold .
  • Compare fungal vs. mammalian IP3K homologs: S. cerevisiae Ipk2 lacks α-helices in the inositol-binding domain, enabling species-selective inhibitor design .

Q. What experimental strategies address conflicting data on IP3K inhibitor efficacy in in vivo vs. in vitro systems?

  • Pharmacokinetic profiling: Measure blood-brain barrier penetration (e.g., TNP’s IC₅₀ for IP6K1 = 0.55 μM vs. IP3K = 10.2 μM) to explain tissue-specific variability .
  • Conditional knockout models: Combine IP3K isoform deletions (e.g., IP3K-A⁻/⁻) with inhibitor treatment to isolate on-target effects .

Q. How do IP3K inhibitors modulate crosstalk between calcium signaling and metabolic pathways?

  • Use FRET-based biosensors to quantify InsP₃ dynamics in real-time during glucose uptake (e.g., GLUT4 translocation in 3T3-L1 cells) .
  • RNA-seq of inhibitor-treated cells identifies downstream targets (e.g., GSK3β suppression in glycogen synthesis) .

Methodological Challenges and Solutions

Q. Why do some IP3K inhibitors show reduced efficacy in cellulo despite high in vitro potency?

  • Intracellular ATP concentrations (2–5 mM) outcompete ATP-competitive inhibitors (e.g., TNP IC₅₀ = 10.2 μM). Use ATP-depleting agents (e.g., 2-DG) to enhance inhibitor efficacy .
  • Confounding factors: Ca²⁺-CaM binding in isoforms A/C reduces inhibitor accessibility. Pre-treat cells with CaM antagonists (e.g., W-7) .

Q. How can researchers validate the specificity of IP3K inhibitors in complex biological systems?

  • Rescue experiments : Reintroduce wild-type or mutant IP3K isoforms (e.g., K→A mutants) in knockout models to confirm target engagement .
  • Chemical proteomics : Use ATP-biotinylated probes to pull down inhibitor-bound kinases and identify off-targets via mass spectrometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro TNP-ITP tetrasodium
Reactant of Route 2
Reactant of Route 2
2-Chloro TNP-ITP tetrasodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.